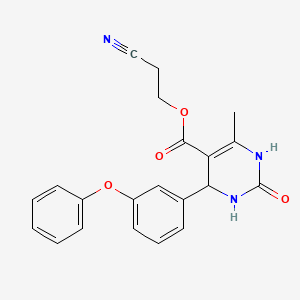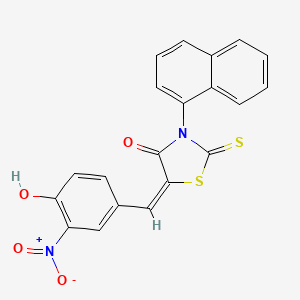![molecular formula C17H24N2O3S B4991165 N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide](/img/structure/B4991165.png)
N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide: is a synthetic organic compound with a complex structure It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a dimethylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Sulfamoyl Group: The initial step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfamoyl group.
Attachment to the Phenyl Ring: The sulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the Dimethylpropanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]acetamide
- N-[[4-[bis(prop-2-enyl)sulfamoyl]anilino]-sulfanylidenemethyl]-3-phenyl-2-propenamide
- N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-2-methylbenzamide
Uniqueness
N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the dimethylpropanamide moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-6-12-19(13-7-2)23(21,22)15-10-8-14(9-11-15)18-16(20)17(3,4)5/h6-11H,1-2,12-13H2,3-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDERJKYMNDTYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}methanol](/img/structure/B4991087.png)
![Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate](/img/structure/B4991095.png)
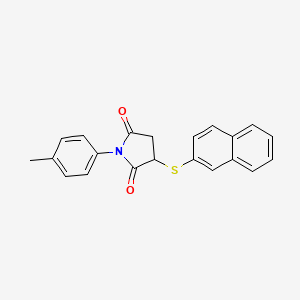
![3-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4991112.png)
![2-amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4991129.png)
![ethyl {4-[(4-fluorophenyl)sulfonyl]-1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}acetate](/img/structure/B4991138.png)
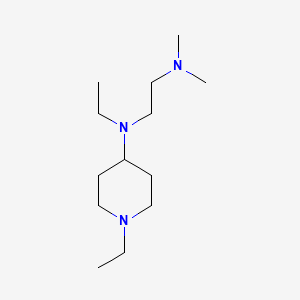
![5-[6-(1-azepanyl)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B4991153.png)
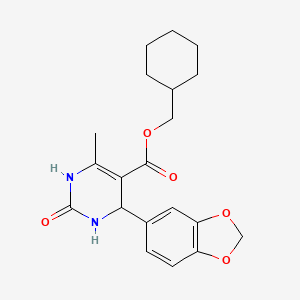
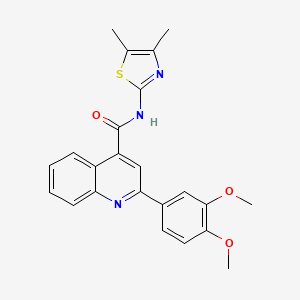
![3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid](/img/structure/B4991171.png)
![5-[5-[(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]isoindole-1,3-dione](/img/structure/B4991180.png)
